N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound with a complex molecular structure that combines several functional groups, including a furan ring, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves a multi-step process:
Formation of Intermediate Compounds: : The initial steps often include the preparation of intermediate compounds, such as 2-methoxybenzaldehyde and furan-2-carboxylic acid, which undergo condensation and cyclization reactions.
Condensation Reaction: : The intermediate compounds react under controlled conditions, often involving catalysts like p-toluenesulfonic acid, in solvents like ethanol or methanol, to form the pyrazole ring.
Sulfonamide Formation: : The final step involves the reaction of the pyrazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine, yielding the target compound.
Industrial Production Methods
Industrial-scale production may streamline the synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and yield. Key steps include:
Catalyst Optimization: : Employing robust and reusable catalysts to minimize waste and reduce costs.
Process Automation: : Implementing automated systems for precise control of reaction parameters, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo several types of chemical reactions:
Oxidation: : It may be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert ketone groups into alcohols using reagents like sodium borohydride.
Substitution: : Electrophilic substitution reactions can modify the furan ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Nitrating agents or halogenating agents in the presence of acids.
Major Products Formed
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Alcohols.
Substitution Products: : Nitro, halogenated derivatives.
Scientific Research Applications
Chemistry: : As a reagent for synthesizing novel organic compounds.
Biology: : Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : Studied for potential therapeutic applications, such as in drug development for various diseases.
Industry: : Used in materials science for developing new polymers and functional materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, which may include enzymes or receptors:
Molecular Targets: : Enzymes like cyclooxygenases or receptors involved in inflammatory pathways.
Pathways Involved: : It may inhibit or activate specific biochemical pathways, leading to its observed biological effects, such as reducing inflammation or microbial activity.
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-(furan-2-carbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: : A structural analog lacking the methoxy group, which may exhibit different chemical reactivity and biological activity.
N-{2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: : Another analog with a methoxy group at a different position, influencing its physical and chemical properties.
Uniqueness
N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
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Properties
IUPAC Name |
N-[2-[2-(furan-2-carbonyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-29-20-11-6-4-9-16(20)19-14-18(23-25(19)22(26)21-12-7-13-30-21)15-8-3-5-10-17(15)24-31(2,27)28/h3-13,19,24H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNYTURJSKHHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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